molecular formula C10H6F3N3O2 B2463423 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid CAS No. 1006962-72-6

1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2463423
CAS No.: 1006962-72-6
M. Wt: 257.172
InChI Key: CSRAZBQUAVXIOL-UHFFFAOYSA-N
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Description

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid () is a high-value heterocyclic building block extensively used in chemical research and development . This compound features a molecular formula of C10H6F3N3O2 and a molecular weight of 257.17 g/mol . Its structure incorporates a pyrazole ring substituted with a carboxylic acid group at the 3-position, which is linked to a pyridine ring bearing a trifluoromethyl group at the 5-position . The presence of both a hydrogen-bond accepting/donating carboxylic acid and the strongly electron-withdrawing trifluoromethyl group makes this compound a versatile precursor in synthetic chemistry. Researchers primarily utilize it as a key scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules, particularly in the construction of potential pharmaceutical candidates. Its properties are also highly relevant in the field of agrochemicals for the development of new active ingredients. The compound is offered as a high-purity solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications or for human use.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)6-1-2-8(14-5-6)16-4-3-7(15-16)9(17)18/h1-5H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRAZBQUAVXIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments to achieve efficient synthesis .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction typically employs concentrated sulfuric acid or HCl in refluxing methanol/ethanol, yielding methyl/ethyl esters. For example:

text
1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH + ROH → 1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOR

The trifluoromethylpyridine group remains inert under these conditions due to its electron-withdrawing nature.

Amidation Reactions

The carboxylic acid reacts with amines via carbodiimide-mediated coupling (e.g., DCC or EDC) to form amides. This is critical for generating bioactive derivatives:

text
1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH + RNH₂ → 1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-CONHR

Reaction yields depend on the steric and electronic properties of the amine.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), producing 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole. This reaction is facilitated by the electron-deficient pyridine ring:

text
1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH → 1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole + CO₂

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and halogenation at the meta position relative to the trifluoromethyl group. For example, nitration with HNO₃/H₂SO₄ yields:

text
1-[5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH → 1-[3-NO₂-5-(CF₃)Pyridin-2-yl]-1H-pyrazole-3-COOH

Nucleophilic Aromatic Substitution

The chlorine atom in related analogs (e.g., 1-[3-chloro-5-(CF₃)pyridin-2-yl] derivatives) undergoes substitution with nucleophiles like amines or alkoxides . While direct data for the carboxylic acid variant is limited, analogous reactivity is expected.

Biological Activity and Mechanism

The compound inhibits enzymes through hydrophobic interactions (CF₃ group) and hydrogen bonding (carboxylic acid). It shows potential in:

  • Anticancer therapy : Targets kinase enzymes involved in cell proliferation .

  • Anti-inflammatory applications : Inhibits COX-2 and LOX pathways .

Stability and Reactivity Considerations

  • Acid/Base Sensitivity : Decomposes under strong acidic/basic conditions via hydrolysis of the pyrazole or pyridine rings.

  • Thermal Stability : Stable up to 150°C; degradation occurs above this threshold .

This compound’s versatility in forming esters, amides, and substituted derivatives makes it valuable for medicinal chemistry and materials science. Further studies exploring cross-coupling reactions (e.g., Suzuki or Sonogashira) on its pyridine/pyrazole rings could expand its synthetic utility .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C10H6F3N3O2
  • Molecular Weight : 257.17 g/mol
  • CAS Number : 1006962-72-6
  • Structure : The presence of a trifluoromethyl group enhances its lipophilicity and metabolic stability, which is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance, studies show that 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

Table 1: Anticancer Activity Data

CompoundTargetIC50 (µM)Mechanism
This compoundTubulin0.08 - 12.07Inhibits polymerization
Derivative XBRAF< 10Inhibitor
Derivative YEGFR< 15Inhibitor

The trifluoromethyl group contributes to the compound's increased binding affinity to target proteins involved in cancer progression, making it a promising candidate for further development in anticancer therapies .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. A series of related compounds have shown effectiveness against various pathogens, including fungi and bacteria.

Case Study: Antifungal Activity
In a study assessing antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica, certain derivatives exhibited more than 50% inhibition at concentrations of 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Agricultural Applications

The unique chemical structure of this compound makes it suitable for developing new agrochemicals. Its antifungal properties suggest potential use as a fungicide in crop protection.

Table 2: Agricultural Efficacy Data

CompoundTarget PathogenInhibition Rate (%) at 100 µg/mL
This compoundGibberella zeae>50%
Commercial Fungicide AGibberella zeae<40%
Commercial Fungicide BFusarium oxysporum<30%

These findings indicate that the compound could be developed into effective agricultural treatments, reducing reliance on traditional fungicides .

Material Science Applications

The incorporation of trifluoromethyl groups into materials can enhance their thermal stability and mechanical properties. Research into polymers containing pyrazole derivatives suggests potential applications in coatings and advanced materials.

Case Study: Polymer Development
Studies have shown that polymers synthesized with trifluoromethyl-substituted pyrazoles exhibit improved resistance to solvents and thermal degradation compared to traditional materials. This opens avenues for their use in high-performance applications such as aerospace and automotive industries .

Mechanism of Action

The mechanism by which 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity through interaction with binding pockets . The pathways involved often include inhibition of key enzymes or receptors critical for disease progression .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Pyridine Substituents Molecular Formula MW CAS RN Key Differences vs. Target Compound References
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid 3-Cl, 5-CF₃ C₁₀H₅ClF₃N₃O₂ 279.62 1443279-18-2 Chloro at pyridine 3-position increases steric hindrance and electron-withdrawing effects .
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-carboxylic acid 5-NH₂ C₉H₇N₃O₂ 189.17 1170447-04-7 Amino group improves solubility but reduces hydrophobicity .

Impact of Pyridine Modifications :

  • The 3-chloro analog (CAS 1443279-18-2) may exhibit stronger receptor binding due to increased electron-withdrawing effects but could face synthesis challenges due to steric bulk .

Substituent Variations on the Pyrazole Ring

Compound Name Pyrazole Substituents Molecular Formula MW CAS RN Key Differences vs. Target Compound References
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid 3-OCH₂CF₃, 5-COOH C₁₂H₈ClF₃N₃O₃ 343.66 500011-97-2 Trifluoroethoxy at pyrazole 3-position increases steric bulk and lipophilicity .
1-(3-Chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 4-COOH, 5-CF₃ C₁₁H₆ClF₃N₃O₂ 314.63 1265323-81-6 Trifluoromethyl at pyrazole 5-position alters electronic distribution and bioactivity .

Impact of Pyrazole Modifications :

  • Trifluoroethoxy substitution (CAS 500011-97-2) enhances membrane permeability but may reduce metabolic stability .
  • Trifluoromethyl at pyrazole 5-position (CAS 1265323-81-6) introduces steric and electronic effects distinct from the target compound’s 3-carboxylic acid group .

Core Scaffold and Functional Group Additions

Compound Name Core Structure Modifications Molecular Formula MW CAS RN Key Differences vs. Target Compound References
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid No CF₃ on pyridine C₉H₇N₃O₂ 189.17 N/A Lacks trifluoromethyl group, reducing hydrophobicity .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl and methyl on pyrazole C₁₂H₇ClF₅N₃O₂ 355.65 1315367-73-7 Methyl and difluoromethyl groups enhance steric shielding and fluorophilicity .

Impact of Core Modifications :

  • Removal of the trifluoromethyl group (e.g., CAS 1170447-04-7) simplifies synthesis but diminishes biological activity in hydrophobic environments .
  • Difluoromethyl and methyl additions (CAS 1315367-73-7) improve resistance to oxidative metabolism, extending half-life .

Biological Activity

1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C10_{10}H6_6F3_3N3_3O2_2
  • Molecular Weight : 257.17 g/mol
  • CAS Number : 1006962-72-6

The trifluoromethyl group attached to the pyridine ring significantly influences the compound's chemical properties, enhancing its lipophilicity and potentially its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, which can lead to the inhibition of specific enzymatic activities.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways, which can be leveraged for therapeutic purposes.
  • Antioxidant Activity : Studies indicate that pyrazole derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. Compounds similar to this compound have been noted for their ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of MDA-MB-231 breast cancer cells.
  • Lung Cancer : Compounds have also demonstrated efficacy against lung cancer cell lines, suggesting a broad spectrum of anticancer activity .

Case Studies and Research Findings

Several studies highlight the biological activity of pyrazole derivatives:

  • Anticancer Activity :
    • A study reported that pyrazole-containing compounds exhibited antiproliferative effects on multiple cancer types, including renal and colorectal cancers .
    • Another investigation focused on the structure-activity relationship (SAR) of pyrazole analogs, revealing that modifications to the trifluoromethyl group could enhance anticancer efficacy .
  • Antioxidant Activity :
    • Research demonstrated that certain pyrazole derivatives showed high radical-binding activity comparable to established antioxidants like Trolox. The IC50_{50} values indicated a strong potential for these compounds in mitigating oxidative stress .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of MDA-MB-231 and HepG2 cell lines
AntimicrobialPotential antibacterial activity
AntioxidantHigh radical-binding capacity

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions, as demonstrated for analogous pyrazole-carboxylic acids. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ with aryl boronic acids under inert atmospheres (e.g., N₂) in degassed DMF/H₂O mixtures at 40–100°C improves coupling efficiency . Optimization includes adjusting stoichiometry (e.g., 1.1 equivalents of boronic acid) and using K₃PO₄ as a base to enhance yields (reported up to 85% for similar derivatives) . Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol/water) is critical for isolating the carboxylic acid form .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include the pyrazole C3-H proton (δ ~6.5–7.5 ppm) and trifluoromethylpyridine signals (e.g., CF₃ at δ ~120–125 ppm in ¹³C NMR) .
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm the functional group .
  • X-ray Crystallography : Resolves structural ambiguities; for example, bond angles between pyrazole and pyridine rings (~120°) and planarity of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole-carboxylic acid derivatives across experimental models?

  • Methodological Answer : Discrepancies often arise from variations in cell lines, assay conditions, or compound solubility. For instance, anti-proliferative effects in prostate cancer models (e.g., LNCaP cells) require confirming autophagy induction via LC3-II Western blotting and mTOR/p70S6K pathway inhibition, as seen in structurally related compounds . Standardizing assay protocols (e.g., fixed serum concentrations, incubation times) and using solubility enhancers (e.g., DMSO/PEG mixtures) can improve reproducibility .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Converting the carboxylic acid to sodium or potassium salts improves aqueous solubility (e.g., sodium salt solubility >50 mg/mL in PBS) .
  • Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability, with enzymatic hydrolysis in vivo restoring the active form .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ~150 nm) increase bioavailability by 3-fold in rodent models .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and binding affinity in target interactions?

  • Methodological Answer : The CF₃ group’s electron-withdrawing nature enhances electrophilicity at the pyridine ring, facilitating interactions with nucleophilic residues (e.g., lysine in kinase targets). DFT calculations (B3LYP/6-31G*) show a 15% increase in binding energy for CF₃-substituted derivatives compared to non-fluorinated analogs . Competitive fluorescence polarization assays using recombinant proteins (e.g., mTOR kinase) validate these computational findings .

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